molecular formula C10H5F3N2 B13094233 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine

2,4-Difluoro-5-(4-fluorophenyl)pyrimidine

Katalognummer: B13094233
Molekulargewicht: 210.15 g/mol
InChI-Schlüssel: KAWXCJYMSICFRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-5-(4-fluorophenyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst . Another method involves the reaction of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-5-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

    Fluorinated Derivatives: Various fluorinated derivatives can be synthesized through substitution reactions.

    Oxidized and Reduced Products: Depending on the reaction conditions, different oxidized and reduced products can be obtained.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific applications.

Eigenschaften

Molekularformel

C10H5F3N2

Molekulargewicht

210.15 g/mol

IUPAC-Name

2,4-difluoro-5-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H5F3N2/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H

InChI-Schlüssel

KAWXCJYMSICFRA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN=C(N=C2F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.